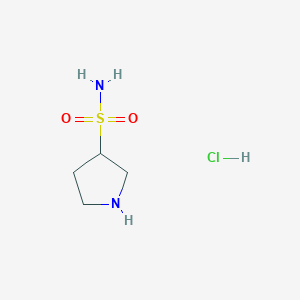

Pyrrolidine-3-sulfonamide hydrochloride

Description

Significance of the Pyrrolidine (B122466) Scaffold in Medicinal Chemistry Research

The pyrrolidine ring is one of the most prevalent five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Its ubiquity in drug design stems from several advantageous structural and chemical properties that make it a versatile scaffold for developing novel therapeutic agents. frontiersin.orgresearchgate.net

Contribution of sp³-Hybridization and Stereochemistry to Molecular Diversity

The saturated nature of the pyrrolidine ring, characterized by sp³-hybridized carbon atoms, is a key feature that contributes to its value in drug discovery. nih.govresearchgate.net Unlike flat, aromatic (sp²-hybridized) systems, the sp³-rich structure of pyrrolidine provides a three-dimensional geometry. nih.gov This complexity offers more opportunities to improve a compound's properties, such as aqueous solubility and druggability. nih.gov

Furthermore, the sp³-hybridized carbons in the pyrrolidine ring can be stereogenic centers, meaning they can exist in different spatial arrangements (stereoisomers). nih.govresearchgate.net The specific stereochemistry of a molecule is often crucial for its biological activity, as proteins and enzymes in the body are themselves chiral. researchgate.net The ability to create and control these stereocenters on the pyrrolidine scaffold allows for the synthesis of a wide diversity of molecules, each with a potentially unique biological profile due to different binding interactions with their targets. nih.govresearchgate.net The chemical and biological properties of substituted pyrrolidine derivatives are highly dependent on their relative stereochemistry. beilstein-journals.org

Three-Dimensional Coverage and Pseudorotation Effects of the Pyrrolidine Ring System

The non-planar, puckered nature of the five-membered pyrrolidine ring gives it significant three-dimensional (3D) coverage, a desirable trait in modern drug design. nih.govresearchgate.net This 3D shape allows for a more effective exploration of the binding pockets of biological targets compared to flat molecules. nih.gov

A unique characteristic of saturated five-membered rings like pyrrolidine is "pseudorotation," a phenomenon where the ring rapidly interconverts between various "envelope" and "twist" conformations without significant energy barriers. nih.govresearchgate.net This conformational flexibility allows the pyrrolidine scaffold to adapt its shape to best fit a specific biological target. nih.govresearchgate.net The puckering of the ring can also be controlled by adding substituents, which can lock the ring into specific, energetically favorable conformations, further enhancing its utility as a scaffold for designing highly selective drug candidates. nih.gov

General Overview of Sulfonamide Derivatives in Drug Discovery

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry and forms the basis for numerous therapeutic agents. wikipedia.orgnih.gov Since their initial discovery, sulfonamide-containing compounds have evolved significantly, leading to a multitude of FDA-approved drugs for a wide range of diseases. nih.gov

Historical Context and Therapeutic Significance as Chemotherapeutic Agents

The era of modern chemotherapy began with the discovery of sulfonamides. In the 1930s, the first sulfonamide, Prontosil, was identified as an effective antibacterial agent. wikipedia.orgopenaccesspub.orgresearchgate.net It was later discovered that Prontosil was a prodrug, being metabolized in the body to the active compound, sulfanilamide. openaccesspub.org This breakthrough marked a turning point in medicine, as sulfa drugs were the first broadly effective systemic antibacterials available before the advent of penicillin. wikipedia.orgyoutube.com

During World War II, sulfonamides were used extensively to treat wound infections, significantly reducing mortality among soldiers. wikipedia.orgyoutube.com They proved effective against a variety of bacterial infections and are credited with saving countless lives. wikipedia.org The mechanism of action for antibacterial sulfonamides involves acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for folic acid synthesis in bacteria. wikipedia.org Since humans obtain folic acid from their diet, this pathway can be selectively targeted in bacteria. wikipedia.org

Broad Spectrum of Pharmacological Activities Associated with Sulfonamide Functionality

While initially recognized for their antibacterial properties, the therapeutic applications of sulfonamides have expanded dramatically over the decades. researchgate.netajchem-b.com The versatility of the sulfonamide scaffold has allowed for the development of drugs with a wide array of pharmacological activities. openaccesspub.orgsciepub.com Beyond their use in treating bacterial infections, sulfonamides are integral to therapies for many other conditions. ajchem-b.com

This broad spectrum of activity includes:

Diuretics: Thiazide diuretics, such as hydrochlorothiazide, are sulfonamide-based drugs used to treat hypertension. wikipedia.orgopenaccesspub.org

Antidiabetic Agents: The sulfonylureas (e.g., tolbutamide) are a class of drugs that stimulate insulin (B600854) release and are used in the management of type 2 diabetes. openaccesspub.orgajchem-b.com

Anti-inflammatory Agents: Certain sulfonamides, like celecoxib, act as selective COX-2 inhibitors to treat inflammation and pain. openaccesspub.org

Anticonvulsants: Some sulfonamide derivatives are used to manage epilepsy. wikipedia.orgsciepub.com

Anticancer Agents: The sulfonamide moiety is present in various modern anticancer drugs that target enzymes like carbonic anhydrase or specific signaling pathways. nih.govresearchgate.netajchem-b.com

Antiviral and Antifungal Agents: The pharmacological reach of sulfonamides also extends to treating viral and fungal infections. researchgate.netajchem-b.comresearchgate.net

The following table summarizes the diverse pharmacological roles of the sulfonamide functional group.

| Pharmacological Activity | Example Compound Class/Drug | Therapeutic Use |

| Antibacterial | Sulfamethoxazole | Bacterial Infections |

| Diuretic | Hydrochlorothiazide | Hypertension |

| Antidiabetic | Tolbutamide, Glipizide | Type 2 Diabetes |

| Anti-inflammatory | Celecoxib | Inflammation, Arthritis |

| Anticonvulsant | Sultiame | Epilepsy |

| Anticancer | Pazopanib, Vemurafenib | Various Cancers |

| Antiviral | Amprenavir (HIV protease inhibitor) | Viral Infections (HIV) |

| Antifungal | - | Fungal Infections |

| Carbonic Anhydrase Inhibition | Acetazolamide | Glaucoma, Altitude Sickness |

Research Context of Pyrrolidine-3-sulfonamide (B1439569) Hydrochloride as a Model Compound

Pyrrolidine-3-sulfonamide hydrochloride serves as a significant model compound in academic research, primarily because it combines two moieties of high interest in medicinal and synthetic chemistry: the pyrrolidine ring and the sulfonamide group. The pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in FDA-approved drugs. nih.gov Its prevalence stems from its utility as a versatile scaffold in drug design. nih.govresearchgate.net The hydrochloride salt form of the compound enhances its water solubility, which is advantageous for various experimental applications in biological research. ontosight.ai

The investigation of this compound and its derivatives is driven by the unique structural and functional characteristics of its constituent parts.

In Synthetic Chemistry: The pyrrolidine scaffold is a key building block in stereoselective synthesis. mdpi.com Its non-planar, puckered structure provides a three-dimensional framework that allows for precise spatial orientation of substituents, which is crucial for selective interaction with biological targets. nih.govresearchgate.net Chemists utilize the pyrrolidine ring as a chiral controller in asymmetric synthesis and as a ligand for transition metals. nih.gov The presence of the sulfonamide group, attached to the pyrrolidine ring, offers a reactive site for further chemical modification. The sulfonyl chloride precursor, pyrrolidine-3-sulfonyl chloride, is a key electrophile used to create a diverse library of sulfonamide derivatives through reactions with various nucleophiles like amines and alcohols. smolecule.com Synthetic strategies often involve multi-step processes, including methods like 1,3-dipolar cycloadditions to construct the pyrrolidine ring itself. nih.gov

In Biological and Medicinal Chemistry: The pyrrolidine ring is a privileged scaffold because it effectively explores pharmacophore space due to its sp3-hybridized nature and contributes significantly to the stereochemistry of a molecule. nih.govresearchgate.net The sulfonamide functional group is a well-established pharmacophore known for a wide range of biological activities, including antibacterial and anticancer properties. acs.orgresearchgate.net The combination of these two components in one molecule creates a foundation for developing novel therapeutic agents. The sulfonamide moiety can form strong hydrogen bonds with amino acid residues in the active sites of enzymes and receptors, leading to potent and selective inhibition. nih.gov This makes pyrrolidine sulfonamide derivatives promising candidates for targeting various biological pathways.

Academic research involving the pyrrolidine sulfonamide scaffold has progressed along several key trajectories, focusing on leveraging its structural and functional properties for therapeutic applications.

Development of Enzyme and Transporter Inhibitors: A major research focus is the design and synthesis of pyrrolidine sulfonamides as inhibitors of specific biological targets. For instance, extensive research has been conducted on 3,4-disubstituted pyrrolidine sulfonamides as selective inhibitors of the glycine (B1666218) transporter-1 (GlyT1). nih.gov The inhibition of GlyT1 is a potential therapeutic strategy for treating schizophrenia and other disorders associated with N-methyl-d-aspartate (NMDA) receptor hypofunction. nih.gov Structure-activity relationship (SAR) studies in this area have shown that substituents on both the pyrrolidine ring and the sulfonamide's aryl group significantly influence potency. nih.gov

Another trajectory involves the development of β-glucosidase inhibitors. A series of novel pyrrolidine sulfonamide derivatives were designed and synthesized, with in silico screening revealing their potential as inhibitors of this enzyme class. nih.gov

| Research Trajectory | Target | Therapeutic Area | Key Findings |

| Glycine Transporter-1 (GlyT1) Inhibition | GlyT1 | Schizophrenia, CNS Disorders | Fluorophenyl substituents at position 3 of the pyrrolidine ring offered better in vitro potency. Meta-substituted derivatives on the phenylsulfonamide moiety showed improved activity. nih.gov |

| β-Glucosidase Inhibition | β-Glucosidase | Metabolic Disorders (potential) | In silico studies showed that certain derivatives, particularly those with an imidazole (B134444) sulfonyl group, were the most potent inhibitors among the tested compounds. nih.gov |

| Anticancer Agents | Various (e.g., HDAC2, PHB2) | Oncology | Spiro[pyrrolidine-3,3′-oxindoles] have been investigated as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) for breast cancer. nih.gov Other sulfonamide analogues have shown potent antitumor activity. acs.org |

Asymmetric Synthesis and Organocatalysis: The pyrrolidine scaffold is central to the field of organocatalysis. Research has focused on the synthesis of new pyrrolidine-based organocatalysts, often incorporating sulfonamide groups to act as hydrogen bond donors. mdpi.com These catalysts are employed in various asymmetric reactions, such as aldol (B89426) and Michael reactions, to produce enantiomerically pure compounds, which are vital for the pharmaceutical industry. mdpi.com

Exploration of Novel Bioactive Scaffolds: Researchers are continuously exploring the pyrrolidine sulfonamide framework to develop compounds with a range of biological activities. These include potential antioxidant, anti-inflammatory, antibacterial, and antifungal agents. smolecule.com The core structure is functionalized in diverse ways to generate libraries of compounds that are then screened for various biological effects, aiming to identify new lead compounds for drug discovery. nih.govmdpi.com For example, sulfonamide analogues of the natural alkaloids antofine and cryptopleurine (B1669640) have been synthesized and evaluated as potent and orally active antitumor agents. acs.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyrrolidine-3-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S.ClH/c5-9(7,8)4-1-2-6-3-4;/h4,6H,1-3H2,(H2,5,7,8);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEXZIKOTCCWKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1S(=O)(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyrrolidine 3 Sulfonamide Hydrochloride and Its Derivatives

General Strategies for Pyrrolidine (B122466) Sulfonamide Synthesis

The creation of pyrrolidine sulfonamides can be approached through several strategic pathways. These include the classical formation of the sulfonamide bond, various methods to construct the heterocyclic pyrrolidine ring itself, and the chemical modification of an already formed pyrrolidine structure.

The most traditional and widely utilized method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ucl.ac.ukresearchgate.net This robust S-N bond formation reaction is applicable to the synthesis of pyrrolidine sulfonamides, where either a pyrrolidine derivative bearing an amino group is reacted with a suitable sulfonyl chloride, or an amine is reacted with a sulfonyl chloride that contains a precursor to the pyrrolidine ring. ucl.ac.ukresearchgate.net The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net While effective, this method necessitates the prior preparation of the sulfonyl chloride, which can sometimes be a challenging process involving toxic reagents. researchgate.net

Recent advancements have focused on developing one-pot procedures that generate the sulfonyl chloride in situ from more stable precursors like thiols or sulfonic acids, followed by immediate reaction with the amine. organic-chemistry.org For instance, the combination of H₂O₂ and SOCl₂ can directly convert thiol derivatives into sulfonyl chlorides, which then readily form sulfonamides upon reaction with amines in excellent yields. organic-chemistry.org Another approach involves the copper-catalyzed conversion of aromatic acids to sulfonyl chlorides, which can then be aminated in the same reaction vessel. nih.gov

A series of 3,4-disubstituted pyrrolidine sulfonamides, investigated as selective glycine (B1666218) transporter-1 (GlyT1) inhibitors, were synthesized using this fundamental approach, highlighting its utility in medicinal chemistry. nih.gov

Table 1: Representative Synthesis of Sulfonamides from Amines and Sulfonyl Chlorides

| Amine | Sulfonyl Chloride | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| Primary/Secondary Amine | p-Toluene sulfonyl chloride | Poly(4-vinylpyridine) | N-substituted sulfonamide | High | researchgate.net |

| Thiol-derived precursors | In situ generated SO₂Cl₂ | - | Corresponding sulfonamide | Excellent | organic-chemistry.org |

Instead of starting with a pyrrolidine ring, several methods focus on constructing the five-membered heterocycle as a key step in the synthesis. These strategies allow for the introduction of diverse substituents and stereocenters.

The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful and atom-economical method for the stereocontrolled synthesis of polysubstituted pyrrolidines. nih.govacs.org This reaction allows for the construction of the pyrrolidine scaffold with control over as many as four new stereogenic centers in a single step. nih.govacs.org

Azomethine ylides, which are highly reactive intermediates, are typically generated in situ. mdpi.com A common method involves the decarboxylative condensation of an α-amino acid (such as N-methylglycine) with an aldehyde or ketone (like isatin). acs.org The resulting ylide then rapidly reacts with a dipolarophile (an alkene) to form the pyrrolidine ring. nih.govmdpi.com The reaction exhibits high regio- and diastereoselectivity, which can be influenced by the nature of the substrates, catalysts, and reaction conditions. acs.orgrsc.org Chiral metal complexes, in particular, have proven to be very effective in controlling the enantioselectivity of these cycloadditions. nih.gov This methodology has been used to access a wide variety of structurally complex pyrrolidines, including spirooxindole-pyrrolidine hybrids. acs.org

Table 2: Examples of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Azomethine Ylide Precursors | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Isatin, N-methylglycine | (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile | Absolute ethanol | Spirooxindole-pyrrolidine-benzothiazole | acs.org |

| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Methyl trans-4-fluorocinnamate | Trifluoroacetic acid (TFA) | 3,4-disubstituted pyrrolidine | nih.gov |

Aminocyclization strategies involve the intramolecular formation of the pyrrolidine ring from an acyclic precursor containing an amine. rsc.org This approach is versatile and can be achieved through various chemical transformations. For example, a highly stereoselective protocol involves the bromination of a double bond in an acyclic amine, followed by an intramolecular nucleophilic substitution by the amino group to close the ring. rsc.org

Other aminocyclization methods include copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds, which provides a direct route to pyrrolidines under mild conditions with excellent regio- and chemoselectivity. organic-chemistry.org Gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides has also been developed to provide enantioenriched pyrrolidines in high yields. organic-chemistry.org These methods are valuable for preparing pyrrolidine subunits found in numerous biologically active natural products. rsc.org

A specialized method for synthesizing spiro-pyrrolidinyl-oxindoles involves the oxidative rearrangement of N-acyltetrahydro-β-carbolines (tryptolines). scielo.br Spirooxindoles are important structural motifs found in many natural alkaloids with significant biological activities. nih.gov

In this reaction, the N-protected tetrahydro-β-carboline is treated with an oxidant, such as dimethyldioxirane (B1199080) (DMD) or trichloroisocyanuric acid (TCCA). scielo.brnih.gov The reaction is believed to proceed through the formation of an intermediate, such as a chlorohydrin, which then undergoes a dehydrohalogenation followed by a semi-pinacol-type rearrangement to yield the spirooxindole product. nih.gov This method provides a facile, often single-step, route to complex spirocyclic systems from readily available starting materials. scielo.brnih.gov The stereochemistry of the resulting spiro-center can often be controlled, leading to the stereoselective formation of the desired product. scielo.br

Table 3: Oxidative Rearrangement of Tetrahydro-β-carbolines (THBCs)

| Substrate | Oxidant | Product | Yield | Reference |

|---|---|---|---|---|

| N-acetyl THBC | Dimethyldioxirane (DMD) | Spiropyrrolidinyl-2-oxindole | Good | scielo.br |

| N-Boc THBC | Trichloroisocyanuric acid (TCCA) | N-Boc-spirooxindole | 82% | nih.gov |

An alternative and widely practiced strategy involves starting with a readily available, often chiral, pyrrolidine ring and introducing the desired functional groups. nih.govmdpi.com Proline and its derivatives, such as 4-hydroxyproline (B1632879), are common and inexpensive chiral starting materials for this approach. mdpi.com

For the synthesis of pyrrolidine-3-sulfonamide (B1439569), a precursor like (S)-3-aminopyrrolidine is required. A patented synthetic route to (S)-3-aminopyrrolidine dihydrochloride (B599025) starts from trans-4-hydroxy-L-proline. google.com The synthesis involves several steps:

N-Boc Protection: The nitrogen of the pyrrolidine ring is protected with a tert-butoxycarbonyl (Boc) group.

Hydroxyl Activation: The hydroxyl group at the 4-position is converted into a good leaving group, typically by sulfonylation (e.g., forming a mesylate or tosylate).

Nucleophilic Substitution: An SN2 reaction with an azide (B81097) source (e.g., sodium azide) displaces the leaving group, inverting the stereochemistry at that carbon and introducing an azido (B1232118) group.

Reduction and Deprotection: The azido group is reduced to an amino group, and the N-Boc protecting group is removed with acid to yield the target 3-aminopyrrolidine (B1265635) salt. google.com

Once the 3-aminopyrrolidine is obtained, the sulfonamide can be readily formed via the conventional reaction with a desired sulfonyl chloride as described in section 2.1.1. This strategy leverages the existing stereochemistry of natural products to produce enantiomerically pure target molecules. mdpi.commdpi.com

Pyrrolidine Ring Construction Approaches

Specific Synthetic Routes and Methodological Advancements Applied to Pyrrolidine-3-sulfonamide Structures

The construction of the pyrrolidine-3-sulfonamide core and its subsequent derivatization can be achieved through several synthetic strategies. These methods often involve the formation of the sulfonamide bond at a key step, followed by modifications to the pyrrolidine ring or the sulfonamide substituent.

Pyrrolidine-3-sulfonamide Formation via Condensation Reactions

A common approach to forming sulfonamides involves the condensation reaction between a sulfonyl chloride and an amine. In the context of pyrrolidine-3-sulfonamide, this would typically involve the reaction of a pyrrolidine-3-amine precursor with a desired sulfonyl chloride. While direct synthesis of the parent pyrrolidine-3-sulfonamide hydrochloride is not extensively detailed in the provided research, related syntheses of N-sulfonyl pyrrolidine-2,5-diones highlight the utility of condensation reactions.

For instance, a series of new pyrrolidine-2,5-diones bearing sulfonamide moieties have been synthesized in good yields through a three-step process involving carbamoylation-sulfamoylation, deprotection, and condensation. tandfonline.comingentaconnect.com This methodology utilizes a catalytic amount of H6P2W18O62 in acetonitrile (B52724) under refluxing conditions. ingentaconnect.com The key condensation step involves the reaction of an intermediate with succinic anhydride (B1165640) to form the N-sulfonyl pyrrolidine-2,5-dione derivatives. researchgate.net This general strategy underscores the feasibility of forming a sulfonamide linkage to a pyrrolidine-containing structure via condensation.

| Reactants | Catalyst | Solvent | Conditions | Product |

| Sulfonamide Intermediate, Succinic Anhydride | H6P2W18O62 | Acetonitrile | Reflux | N-Sulfonyl Pyrrolidine-2,5-dione |

Synthesis of N-Substituted Pyrrolidine Sulfonamides

The synthesis of N-substituted pyrrolidine sulfonamides is a crucial area of investigation, as the nature of the substituent on the sulfonamide nitrogen can significantly influence the biological activity of the molecule. A general and effective method for this synthesis involves the reaction of a pyrrolidine precursor with a substituted sulfonyl chloride.

A notable example is the synthesis of new sulphonamide pyrolidine carboxamide derivatives. nih.gov In this multi-step synthesis, proline is first reacted with either toluene (B28343) sulfonyl chloride or para-nitrophenyl (B135317) sulfonyl chloride to produce the corresponding N-sulfonyl proline derivatives. These intermediates are then coupled with various amine-containing fragments to yield the final N-substituted pyrrolidine sulfonamide products. nih.gov This approach allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen, facilitating the exploration of structure-activity relationships.

Another strategy involves the preparation of trifluoromethanesulfonamide-substituted prolinamides. mdpi.com The synthetic route commences with the preparation of NHTf-substituted pyrrolidines in four high-yielding steps: reductive amination, hydrogenolysis, sulfonamide synthesis, and N-Boc deprotection. This is followed by coupling with N-Boc-D-proline and subsequent deprotection to furnish the desired catalysts. mdpi.com

| Pyrrolidine Precursor | Sulfonylating Agent | Key Reaction Steps | Final Product |

| Proline | Toluene sulfonyl chloride or para-nitrophenyl sulfonyl chloride | N-sulfonylation, Amide coupling | N-substituted pyrrolidine carboxamide sulfonamides |

| Aldehydes | Trifluoromethanesulfonic anhydride (Tf2O) | Reductive amination, Hydrogenolysis, Sulfonamide synthesis, N-Boc deprotection, Amide coupling | Trifluoromethanesulfonamide-substituted prolinamides |

Derivatization of the Pyrrolidine-3-sulfonamide Skeleton for Structure-Activity Relationship Studies

To explore the chemical space around the pyrrolidine-3-sulfonamide scaffold and to optimize its biological activity, various derivatization strategies have been employed. These include the preparation of hybrid molecules, modification of the pyrrolidine ring with carboxamide functionalities, and the introduction of fluorine atoms.

The synthesis of hybrid molecules incorporating both a pyrrolidine and a chalcone (B49325) moiety has been explored to generate compounds with potential biological activities. researchgate.net Chalcones, characterized by an open-chain flavonoid structure, are known to exhibit a wide range of pharmacological effects.

One synthetic approach involves the condensation of 4-(pyrrolidin-1-yl)benzaldehyde with various acetophenones to yield pyrrolidine-containing chalcones. researchgate.net These chalcones can be further cyclized with hydrazine (B178648) hydrate (B1144303) to produce pyrazolines, another class of heterocyclic compounds with biological relevance. researchgate.net In a different strategy, novel pyrrolidine chalcones were obtained by condensing different aldehydes with diazotized 4-amino acetophenone (B1666503) coupled to pyrrolidine. researchgate.net The molecular hybridization of a trimethoxy chalcone and a sulfonamide group has also been utilized to generate a series of sulfonamide-chalcone hybrids. nih.gov

| Starting Materials | Key Reaction | Product Class |

| 4-(pyrrolidin-1-yl)benzaldehyde, Acetophenones | Claisen-Schmidt Condensation | Pyrrolidine-Chalcones |

| Diazotized 4-amino acetophenone coupled to pyrrolidine, Aldehydes | Condensation | Pyrrolidine-Chalcones |

| Trimethoxy chalcone precursor, Sulfonamide precursor | Molecular Hybridization | Sulfonamide-Chalcone Hybrids |

Proline and its derivatives serve as versatile starting materials for the synthesis of various pyrrolidine-containing compounds, including pyrrolidine carboxamide derivatives. mdpi.com These derivatives are of significant interest due to their presence in numerous biologically active molecules.

A general route to these compounds involves the coupling of an N-protected proline derivative with a desired amine, often facilitated by coupling agents such as EDC·HCl/HOBt. nih.gov For instance, N-sulfonylated proline derivatives have been successfully coupled with 2-amino-N-substitutedphenylpropanamide to generate a library of sulphonamide pyrolidine carboxamide compounds. nih.gov Furthermore, the development of organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes provides a concise, two-step method for synthesizing highly enantiomerically enriched 5-alkylsubstituted pyrrolidine-3-carboxylic acids, which are valuable precursors for further derivatization into carboxamides. core.ac.ukrsc.org

| Starting Material | Key Reactions | Product |

| Proline | N-protection, Amide coupling | Pyrrolidine Carboxamide Derivatives |

| 4-alkyl-substituted 4-oxo-2-enoates, Nitroalkanes | Michael Addition, Cyclization/Reduction | 5-alkylsubstituted pyrrolidine-3-carboxylic acids |

The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The synthesis of fluorinated pyrrolidine and sulfonamide derivatives is therefore a topic of considerable interest.

One approach to synthesizing fluorinated pyrrolidines involves the use of superacid HF/SbF5 chemistry. nih.gov This method has been employed to prepare a series of substituted pyrrolidines and piperidines that incorporate tertiary benzenesulfonamide (B165840) moieties. nih.gov Another strategy for introducing fluorine is through the use of fluorinated building blocks. For example, [3+2] cycloaddition reactions of various vinyl sulfonyl fluorides with an unsubstituted azomethine ylide result in the formation of pyrrolidine-3-sulfonyl fluorides. researchgate.net Furthermore, the synthesis of drugs containing a trifluoromethyl group often involves the use of trifluoromethyl-substituted precursors. For instance, the synthesis of Tipranavir involves the treatment of an amine with (5-trifluoromethyl)-2-pyridine sulfonyl chloride. mdpi.com

| Synthetic Strategy | Fluorine Source | Resulting Moiety |

| Superacid Chemistry | HF/SbF5 | Fluorinated Pyrrolidine Ring |

| [3+2] Cycloaddition | Vinyl Sulfonyl Fluorides | Pyrrolidine-3-sulfonyl Fluoride |

| Use of Fluorinated Building Blocks | (5-trifluoromethyl)-2-pyridine sulfonyl chloride | Trifluoromethyl-substituted Sulfonamide |

Synthesis of Spiro[pyrrolidine-3,3′-oxindoles] and Analogues

The spiro[pyrrolidine-3,3′-oxindole] framework is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. The synthesis of analogues bearing a sulfonamide moiety has been approached through several innovative catalytic asymmetric strategies.

One prominent method is the organocatalytic asymmetric 1,3-dipolar cycloaddition. This reaction can be achieved by reacting methyleneindolinones with aldehydes and amino esters in the presence of a chiral phosphoric acid catalyst. This three-component reaction proceeds under mild conditions to afford spiro[pyrrolidine-3,3′-oxindole] derivatives with high enantiopurity (up to 98% ee) and excellent yields. A key feature of this method is the creation of two adjacent quaternary stereogenic centers with high stereoselectivity nih.govrsc.org.

Another effective approach is the asymmetric cascade aza-Michael reaction, which can be catalyzed by squaramide. This method allows for the stereoselective synthesis of spiro[pyrrolidine-3,3′-oxindoles] and related spirocyclic pyrrolidines/pyrrolizidines nih.govrsc.orgresearchgate.net. The reaction of 5-arylidene thiazolidine-2,4-diones, isatin, and secondary amino acids in the presence of a nanocatalyst, such as l-proline (B1679175) functionalized manganese ferrite (B1171679) nanorods, has also been reported to produce spiro-heterocycle derivatives stereoselectively in high yields nih.govrsc.org. These methods are attractive due to their efficiency, high degree of stereocontrol, and the potential for catalyst recyclability nih.govrsc.org.

The table below summarizes key aspects of these synthetic approaches.

| Synthetic Method | Catalyst Type | Key Features | Stereoselectivity |

| Asymmetric 1,3-Dipolar Cycloaddition | Chiral Phosphoric Acid | Three-component reaction, mild conditions | Up to 98% ee |

| Asymmetric Cascade Aza-Michael Reaction | Squaramide | Stereoselective formation of spiro-heterocycles | High |

| 1,3-Dipolar Cycloaddition | L-proline functionalized manganese ferrite nanorods | Heterogeneous catalysis, high yields, catalyst is reusable | High |

Preparation of Pyrrolidine Diol Core Structures

The synthesis of pyrrolidine diol core structures is a crucial step in the preparation of various biologically active molecules, including precursors to pyrrolidine-3-sulfonamide derivatives. These stereochemically rich scaffolds can be accessed through stereoselective methods, often starting from readily available chiral precursors such as carbohydrates.

One strategy involves the use of D-mannose, D-ribose, and L-fucose as starting materials for the stereoselective synthesis of new 3,4-dihydroxypyrrolidine derivatives mdpi.com. Key steps in these synthetic routes include organometallic addition to hemiacetalic sugars followed by selective nucleophilic displacement, or the conjugate addition of ammonia (B1221849) to conjugate aldonic esters mdpi.com. These methods allow for the controlled installation of hydroxyl groups on the pyrrolidine ring, leading to the desired diol core.

Another approach starts from proline and 4-hydroxyproline derivatives, which are versatile chiral building blocks nih.govdoi.org. For instance, commercially available Boc-protected trans-4-hydroxy-L-proline can be converted to a ketoproline derivative via TEMPO oxidation. Subsequent reactions can then be employed to introduce the second hydroxyl group and other desired functionalities nih.gov. The synthesis of (2S,3R,4R,5S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)pyrrolidine has also been reported through practical synthetic routes nih.gov.

These pyrrolidine diol cores can then be subjected to further chemical transformations to introduce the sulfonamide group. While direct conversion of these specific diols to pyrrolidine-3-sulfonamide is not extensively detailed in the provided literature, general methods for sulfonamide synthesis, such as reaction with a sulfonyl chloride in the presence of a base, can be applied to appropriately functionalized pyrrolidine diol intermediates researchgate.net.

The following table highlights different starting materials for the synthesis of pyrrolidine diol cores.

| Starting Material | Key Synthetic Strategy | Resulting Core Structure |

| D-Mannose, D-Ribose, L-Fucose | Organometallic addition, Nucleophilic displacement, Conjugate addition | 3,4-Dihydroxypyrrolidine derivatives |

| Proline, 4-Hydroxyproline | Oxidation, Functional group manipulation | Substituted 4-hydroxypyrrolidine derivatives |

Synthesis of 3,4-Disubstituted Pyrrolidine Sulfonamides

The synthesis of 3,4-disubstituted pyrrolidine sulfonamides has been a focus of research, particularly for their potential as glycine transporter 1 (GlyT1) inhibitors thieme-connect.com. These compounds are often designed and synthesized to explore their structure-activity relationships and optimize their pharmacological properties.

A common synthetic approach involves the construction of the pyrrolidine ring with the desired stereochemistry at the 3 and 4 positions, followed by the introduction of the sulfonamide moiety. For example, a series of 3,4-disubstituted pyrrolidine sulfonamides were developed through a de novo scaffold design approach thieme-connect.com. The synthesis of these compounds allows for the systematic variation of the substituents at the 3 and 4 positions, as well as the group attached to the sulfonamide nitrogen, to investigate their impact on potency and selectivity.

In some reported syntheses, 3,4-disubstituted pyrrolidine sulfonamides containing other heterocyclic moieties, such as 1,3,4-oxadiazole, azetidinone, and thiazolidinone, have been prepared and evaluated for their antimicrobial activity thieme-connect.com. These synthetic routes typically involve a multi-step sequence starting from a suitable pyrrolidine precursor.

The table below provides an overview of the types of 3,4-disubstituted pyrrolidine sulfonamides and their synthetic focus.

| Compound Class | Synthetic Focus | Biological Target/Application |

| 3,4-Disubstituted Pyrrolidine Sulfonamides | De novo scaffold design, SAR studies | Glycine Transporter 1 (GlyT1) inhibitors |

| Pyrrolidine Sulfonamides with Heterocyclic Moieties | Multi-step synthesis, introduction of diverse heterocycles | Antimicrobial agents |

Synthesis of Pyrrolidine-Based Amino Sugars

Pyrrolidine-based amino sugars, also known as iminosugars, are a class of compounds that have attracted significant attention due to their potent and specific inhibition of glycosidases and glycosyltransferases. The synthesis of these complex molecules often involves stereoselective methods to construct the polyhydroxylated pyrrolidine core.

One approach to synthesize these compounds is through a multifaceted strategy that includes a multicomponent reaction (MCR) to build a highly functionalized pyrrolidine ring, followed by amination and stereoselective reduction reactions nih.gov. This allows for rapid access to new pyrrolidine-based iminosugars.

Carbohydrates are also common starting materials for the synthesis of acetamide-modified pyrrolidines nih.gov. For instance, carbohydrate-derived nitrones can be used as precursors. Nucleophilic addition of trimethylsilyl (B98337) cyanide (TMSCN) to these nitrones, followed by reduction, can introduce an aminomethyl group, which is a key feature of some amino sugars nih.gov.

The development of multivalent pyrrolidine iminosugars has also been a significant area of research. These molecules, which feature multiple pyrrolidine units connected by linkers, often exhibit enhanced enzyme inhibition. Their synthesis frequently employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to connect pyrrolidine units to a central scaffold doi.orgorganic-chemistry.org. The required alkynyl or azido-functionalized pyrrolidine derivatives are themselves synthesized from chiral precursors like D-lyxose or D-glucose doi.org.

The following table summarizes different strategies for the synthesis of pyrrolidine-based amino sugars.

| Synthetic Strategy | Key Reactions | Starting Materials | Target Molecules |

| Multicomponent Reaction Approach | MCR, Amination, Stereoselective reduction | Simple acyclic precursors | Novel pyrrolidine-based iminosugars |

| Carbohydrate-Derived Nitrones | Nucleophilic addition (e.g., TMSCN), Reduction | Carbohydrates (e.g., D-xylose) | Acetamide-modified pyrrolidines |

| Multivalent Approach | CuAAC "click" reaction | Functionalized pyrrolidines, Scaffolds with multiple alkynes/azides | Multivalent pyrrolidine iminosugars |

Advanced Synthetic Techniques Relevant to Pyrrolidine-3-sulfonamide

The synthesis of pyrrolidine-3-sulfonamide and its derivatives can be further enhanced by employing advanced synthetic techniques. These methods often offer advantages in terms of efficiency, selectivity, and sustainability compared to more traditional approaches.

Metal-Catalyzed Sulfonamidation Reactions

Metal-catalyzed reactions provide powerful tools for the formation of C-N and S-N bonds, which are key steps in the synthesis of pyrrolidine sulfonamides. Rhodium and copper catalysts, in particular, have been utilized in various transformations to construct the pyrrolidine ring and introduce the sulfonamide functionality.

Rhodium-catalyzed intermolecular C-H functionalization has been employed for the synthesis of stereodefined β-arylpyrrolidines ucl.ac.uk. This methodology utilizes 4-aryl-1-sulfonyl-1,2,3-triazoles as carbene precursors in the presence of a dirhodium tetracarboxylate catalyst. The resulting products can be further manipulated to introduce additional functionality. Dirhodium catalysts have also been shown to effect the intramolecular nitrene insertion into sp³ C-H bonds, providing a regio- and diastereoselective route to N-unprotected pyrrolidines researchgate.net. Furthermore, rhodium catalysts can be used for the preparation of pyrrolidines from primary amines using O-benzoylhydroxylamines as alkyl nitrene precursors nih.gov.

Copper-catalyzed intramolecular C-H amination of N-fluoride amides has been developed for the synthesis of pyrrolidines. This method utilizes a copper complex as a precatalyst and allows for the direct formation of the C-N bond. The mechanism of this transformation has been studied, providing insights into the role of the copper catalyst. Copper-catalyzed radical relay mechanisms have also been developed for the selective δ C-H (hetero)arylation of sulfonamides, which can be followed by a δ C-H amination to construct the pyrrolidine ring.

The table below summarizes some metal-catalyzed reactions relevant to pyrrolidine and sulfonamide synthesis.

| Metal Catalyst | Reaction Type | Key Features |

| Rhodium | Intermolecular C-H functionalization, Intramolecular nitrene insertion | Stereodefined synthesis, Regio- and diastereoselective |

| Copper | Intramolecular C-H amination, Radical relay for C-H arylation/amination | Direct C-N bond formation, Selective functionalization of remote C-H bonds |

Electrochemical Approaches for Primary Sulfonamide Synthesis

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonamides, often avoiding the need for harsh reagents and catalysts. These techniques utilize electricity to drive oxidative coupling reactions, leading to the formation of the desired sulfonamide products.

One such approach is the electrochemical oxidative coupling of amines and thiols. This method allows for the direct formation of sulfonamides from readily available starting materials. The reaction proceeds through the anodic oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a radical cation, which then reacts to form the sulfonamide. This process can be carried out in a short period and produces hydrogen as a benign byproduct.

Another electrochemical strategy involves the direct synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines thieme-connect.com. This multicomponent reaction proceeds via electrochemical C-H activation, where the arene is anodically oxidized to a radical cation. This is followed by a nucleophilic attack of an in situ formed amidosulfinate, which also serves as the supporting electrolyte thieme-connect.com. This method is advantageous as it does not require pre-functionalization of the aromatic starting material and utilizes inexpensive and abundant SO₂ thieme-connect.com.

The table below provides a comparison of these electrochemical approaches.

| Electrochemical Method | Starting Materials | Key Intermediates | Advantages |

| Oxidative Coupling of Amines and Thiols | Amines, Thiols | Disulfide, Amine radical cation | Rapid reaction, Benign byproduct (H₂) |

| C-H Activation with SO₂ | (Hetero)arenes, SO₂, Amines | Arene radical cation, Amidosulfinate | No pre-functionalization required, Use of inexpensive SO₂ |

Utilization of Sulfinylamine Reagents

A notable reagent in this class is N-Sulfinyl-O-(tert-butyl)hydroxylamine, referred to as t-BuONSO. nih.gov This reagent reacts effectively with a wide range of organometallic compounds, including (hetero)aryl and alkyl Grignard reagents and organolithium reagents, to produce the corresponding primary sulfonamides in good to excellent yields. nih.govacs.org The reaction is typically rapid and provides straightforward access to medicinally relevant molecules. acs.org

The proposed mechanism suggests that after the initial reaction between the organometallic nucleophile and the t-BuONSO reagent, an intramolecular proton transfer occurs, leading to the elimination of isobutene. nih.gov This process results in the formation of the sulfonamide anion, which is then quenched during workup to yield the final primary sulfonamide product. nih.gov Preliminary studies support this pathway, indicating that both oxygen atoms of the resulting sulfonamide group originate from the t-BuONSO reagent. nih.gov This methodology represents a significant advancement for installing the primary sulfonamide group, starting from common alkyl and aryl halides used to generate the organometallic reagents. acs.org

Table 1: Examples of Primary Sulfonamide Synthesis using t-BuONSO Reagent

| Organometallic Reagent | Product | Yield (%) |

|---|---|---|

| Phenylmagnesium bromide | Benzenesulfonamide | 95% |

| 4-Fluorophenylmagnesium bromide | 4-Fluorobenzenesulfonamide | 96% |

| 2-Thienylmagnesium bromide | Thiophene-2-sulfonamide | 85% |

| 3-Pyridylmagnesium chloride | Pyridine-3-sulfonamide | 65% |

| n-Butyllithium | Butane-1-sulfonamide | 78% |

Data derived from studies on the scope of the t-BuONSO reagent. nih.gov

Asymmetric Synthesis for Enantiomerically Pure Pyrrolidine Derivatives

The synthesis of enantiomerically pure substituted pyrrolidines is of significant interest in medicinal chemistry, as the pyrrolidine scaffold is a core component of numerous pharmaceuticals. whiterose.ac.uk Achieving high stereocontrol is a critical challenge, and several asymmetric strategies have been developed to produce these valuable chiral building blocks, which can subsequently be converted into derivatives like this compound.

One prominent strategy is the intramolecular aza-Michael cyclization , which can be rendered asymmetric through the use of chiral catalysts. whiterose.ac.uk For instance, chiral phosphoric acids have been successfully employed to catalyze the enantioselective cyclization of Cbz-protected bis-homoallylic amines. This "clip-cycle" method involves first activating the amine substrate by attaching it to a thioacrylate via alkene metathesis, followed by the catalyzed ring-closing reaction to form the pyrrolidine structure with high enantioselectivity. whiterose.ac.uk

Another approach involves the use of chiral sulfinamides as annulating reagents . This method facilitates a one-step diastereoselective synthesis of complex pyrrolidines. nih.gov Chiral sulfinamides act as nitrogen nucleophiles in intermolecular aza-Michael reactions, and when coupled with a chloroethyl group, they form novel reagents that streamline the stereoselective construction of the pyrrolidine ring. nih.gov

Furthermore, the inherent chirality of natural products can be leveraged. Derivatives of L-proline , which contains an enantiomerically pure pyrrolidine ring, are used to synthesize complex chiral molecules. Homochiral L-prolinamido-sulfonamides have been developed as bifunctional organocatalysts. nih.gov In these systems, the sulfonamide-NH group plays a crucial role in achieving high stereocontrol by forming intramolecular hydrogen bonds, which lock the conformation of the catalyst and influence the stereochemical outcome of the reaction. nih.gov

Table 2: Comparison of Asymmetric Strategies for Pyrrolidine Synthesis

| Strategy | Key Reagent/Catalyst | Reaction Type | Stereochemical Control |

|---|---|---|---|

| Catalytic 'Clip-Cycle' | Chiral Phosphoric Acid | Intramolecular aza-Michael | Catalyst-controlled enantioselectivity |

| Chiral Annullating Reagent | Chiral Sulfinamide | Intermolecular aza-Michael | Substrate-controlled diastereoselectivity |

Green Chemistry Considerations in Sulfonamide Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign and sustainable methods for synthesizing sulfonamides. These approaches focus on reducing waste, avoiding hazardous reagents, and utilizing eco-friendly solvents and conditions. sci-hub.se

A primary focus has been the replacement of traditional organic solvents with water . An environmentally friendly method for sulfonamide synthesis has been described that proceeds in an aqueous medium under dynamic pH control. rsc.org This process uses equimolar amounts of the starting amine and arylsulfonyl chloride, eliminating the need for organic bases. rsc.org Product isolation is simplified to a mere filtration step after acidification, resulting in excellent yields and purity without requiring further purification. rsc.org Other sustainable solvents, such as ethanol, glycerol, and deep eutectic solvents (DES), have also been employed successfully. researchgate.net

Solvent-free mechanochemistry offers another powerful green alternative. rsc.org Using a ball mill, a one-pot, double-step procedure has been developed for sulfonamide synthesis. This method involves the tandem oxidation-chlorination of disulfides, followed by amination. rsc.org The process is mediated by solid reagents and avoids the use of bulk solvents, enhancing efficiency and minimizing by-products. rsc.org

The development of catalytic systems and the use of safer reagents are also key aspects of green sulfonamide synthesis. A method utilizing sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an efficient oxidant allows for the conversion of thiols into sulfonyl chlorides in situ, which then react with amines in sustainable solvents. researchgate.net This process features simple conditions and a solvent-free workup. researchgate.net Additionally, novel catalytic systems, such as a magnetite-immobilized nano-Ruthenium catalyst, have been developed for the direct coupling of alcohols and sulfonamides. acs.org This heterogeneous catalyst is easily isolated and reused due to its magnetic properties, and the reaction produces water as the only side-product. acs.org

Table 3: Overview of Green Chemistry Approaches in Sulfonamide Synthesis

| Approach | Key Feature | Advantage | Reference |

|---|---|---|---|

| Aqueous Synthesis | Water as solvent, dynamic pH control | Avoids organic solvents and bases, simple filtration workup | rsc.org |

| Mechanochemistry | Solvent-free ball milling | Eliminates bulk solvents, cost-effective, high efficiency | rsc.org |

| In-situ Reagent Generation | Use of NaDCC·2H2O in green solvents | Milder conditions, avoids handling unstable sulfonyl chlorides | researchgate.net |

Preclinical Pharmacological Investigations and Biological Activities of Pyrrolidine 3 Sulfonamide Hydrochloride Derivatives

Enzyme Inhibition Studies

Derivatives of Pyrrolidine-3-sulfonamide (B1439569) hydrochloride have been the subject of various enzyme inhibition studies to determine their potential as modulators of specific biological pathways. These investigations are crucial in understanding the mechanism of action and therapeutic relevance of this class of compounds.

Glycine (B1666218) Transporter 1 (GlyT1) Inhibition

A significant area of research for pyrrolidine-based compounds has been their activity as inhibitors of Glycine Transporter 1 (GlyT1). nih.gov GlyT1 is a key protein in the central nervous system responsible for regulating the concentration of glycine in the synaptic cleft. By inhibiting GlyT1, these compounds can increase synaptic glycine levels, which has important implications for neurotransmission. nih.gov

Competitive inhibitors of GlyT1 typically bind to the same site as glycine, the natural substrate of the transporter. While sarcosine (B1681465) and its derivatives are well-known competitive inhibitors of GlyT1, other classes of compounds, including those with sulfonamide groups, have also been investigated for their competitive inhibitory action. mdpi.comnih.gov For derivatives containing a sulfonamide or sulfonyl group, molecular docking studies have suggested that this functional group binds near a nonhelical segment of the transporter, forming a hydrogen bond with Gly121 and coordinating with a sodium ion. nih.gov An additional hydrogen bond may form with the hydroxyl group of Tyr196. nih.gov This interaction within the binding site prevents glycine from binding and being transported, thus competitively inhibiting the transporter's function.

Table 1: Investigated GlyT1 Inhibitors and their Mechanisms

| Compound Class | Inhibition Mechanism | Key Interactions |

|---|---|---|

| Sarcosine Derivatives | Competitive | Binds to the glycine binding site. |

| Aminophenethylbenzamides | Competitive | Benzamide fragment occupies the S2 hydrophobic pocket. |

| Sulfonamide Derivatives | Competitive | The sulfonamide group forms hydrogen bonds with Gly121 and Tyr196. nih.gov |

| Benzoylisoindoline Scaffolds | Non-competitive | The methylsulfonyl group forms a hydrogen bond with Gly121. nih.gov |

The inhibition of GlyT1 has direct consequences for the function of the N-methyl-d-aspartate (NMDA) receptor, a critical component of glutamatergic neurotransmission. Glycine acts as a mandatory co-agonist at the NMDA receptor, meaning that the receptor requires both glutamate (B1630785) and glycine to be bound for it to become fully active. nih.govnih.gov

By inhibiting GlyT1, pyrrolidine-based compounds increase the concentration of glycine in the synapse. This elevation in synaptic glycine enhances the probability of it binding to the NMDA receptor, thereby potentiating NMDA receptor function. nih.gov This modulation of the NMDA receptor is a key reason for the therapeutic interest in GlyT1 inhibitors, as NMDA receptor hypofunction has been implicated in the pathophysiology of several central nervous system disorders. patsnap.com The potentiation of NMDA receptor activity through this mechanism is being explored for its potential cognitive-enhancing effects. patsnap.com

Transient Receptor Potential Vanilloid-4 (TRPV4) Antagonism

A novel series of pyrrolidine (B122466) sulfonamide derivatives has been developed and investigated as antagonists of the Transient Receptor Potential Vanilloid-4 (TRPV4) channel. nih.gov TRPV4 is a cation channel that is involved in a variety of physiological processes, including sensing mechanical and osmotic stimuli. patsnap.com

Pyrrolidine sulfonamide derivatives act as TRPV4 antagonists by binding to the channel and preventing its activation. patsnap.com When activated, TRPV4 allows the influx of cations, primarily calcium, into the cell, which triggers downstream signaling pathways. patsnap.com By blocking the channel, these antagonists inhibit this influx of cations, thereby modulating the physiological responses mediated by TRPV4. patsnap.com The mechanism of action involves the antagonist binding to a specific site on the TRPV4 protein, which stabilizes the channel in a closed conformation, preventing it from opening in response to stimuli. patsnap.com

The potential therapeutic application of TRPV4 antagonism by pyrrolidine sulfonamide derivatives has been demonstrated in preclinical models of pulmonary edema. nih.govnih.gov Pulmonary edema is a condition characterized by the accumulation of fluid in the lungs, and preclinical studies in animal models suggest that the inhibition of TRPV4 cation channels could offer a therapeutic benefit. nih.gov

In a rat model of pulmonary edema, an optimized lead compound from the pyrrolidine sulfonamide series, GSK3395879, demonstrated the ability to inhibit TRPV4-mediated pulmonary edema. nih.gov Further research has led to the discovery of a novel sulfone pyrrolidine sulfonamide chemotype, with leading examples from this class also showing activity in in vivo models of pulmonary edema. nih.gov

Table 2: Preclinical Data on Pyrrolidine Sulfonamide Derivatives as TRPV4 Antagonists

| Compound | Activity | Preclinical Model |

|---|---|---|

| GSK3395879 | Inhibition of TRPV4-mediated pulmonary edema | In vivo rat model nih.gov |

| Sulfone Pyrrolidine Sulfonamide Exemplars | In vivo activity suggestive of therapeutic potential | Pulmonary edema model nih.gov |

Beta-Glucosidase Inhibition

Derivatives of pyrrolidine sulfonamide have been investigated for their potential to inhibit β-glucosidase, an enzyme involved in the breakdown of complex carbohydrates. In silico studies, including docking simulations, have been employed to predict the inhibitory activity of these compounds. nih.gov A series of novel pyrrolidine sulfonamide derivatives were designed and screened for their β-glucosidase inhibitory activity, with results indicating moderate inhibitory potential against human β-glucosidases. nih.gov

The structure-activity relationship (SAR) studies suggested that the nature of the sulfonyl group significantly influences the inhibitory potency. nih.gov Specifically, compounds incorporating an imidazole (B134444) sulfonyl group were identified as the most potent inhibitors among the series under investigation. nih.gov These findings highlight the potential of the pyrrolidine sulfonamide scaffold in designing new β-glucosidase inhibitors.

Table 1: In Silico Beta-Glucosidase Inhibitory Activity of Pyrrolidine Sulfonamide Derivatives

| Compound Series | Key Structural Feature | Predicted Inhibitory Activity |

|---|---|---|

| Series A | Various sulfonyl groups | Moderate |

| Series B | Imidazole sulfonyl group | Most potent |

Caspase-3 Inhibition

Certain derivatives of pyrrolidine sulfonamide have been evaluated as inhibitors of caspase-3, a key enzyme in the apoptotic pathway. Research has focused on isatin-based compounds bearing a pyrrolidinyl sulphonyl moiety at the C5 position. nih.gov These 5-pyrrolidinyl sulphonyl isatins have demonstrated effective in vitro inhibition of caspase-3. nih.gov

The selectivity of these compounds for caspase-3 is attributed to the interaction of the pyrrolidine ring with the S2 subsite of the enzyme, without significant interaction with the S1 subsite. nih.gov Further modifications, such as the attachment of methoxymethyl or phenoxymethyl (B101242) groups to the pyrrolidine ring, can occupy the S3 pocket, influencing the inhibitory activity. nih.gov One of the most active compounds identified was a 4-chlorophenylacetamide derivative, which exhibited an IC50 value of 2.33 µM against caspase-3. nih.gov

Table 2: Caspase-3 Inhibitory Activity of 5-Pyrrolidinyl Sulphonyl Isatin Derivatives

| Compound | Substitution on Pyrrolidine | IC50 (µM) |

|---|---|---|

| Unsubstituted Pyrrolidin-1-yl sulphonyl | - | Moderate |

| 2-(Phenoxymethyl)pyrrolidin-1-yl sulphonyl | Phenoxymethyl | More active |

| 4-chloro phenylacetamide derivative (20d) | - | 2.33 |

| Ac-DEVD-CHO (Reference) | - | 0.016 |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

The pyrrolidine sulfonamide scaffold has been explored for its ability to inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a zinc metalloenzyme involved in the biosynthesis of bioactive fatty acid ethanolamides. nih.gov The sulfonamide group is thought to play a crucial role in the inhibitory mechanism, potentially by forming coordination bonds with the zinc ions in the active site of NAPE-PLD. nih.gov

Structure-activity relationship studies have revealed that modifications to the sulfonamide group can drastically affect inhibitory potency. For instance, introducing a methylene (B1212753) bridge between the sulfonamide group and a side chain, or reversing the sulfonamide, led to a loss of activity. nih.gov Conversely, N-methylation of the sulfonamide retained activity. nih.gov A significant increase in potency was observed with derivatives containing a 3-pyridyl or 4-pyridyl group, suggesting that the pyridyl nitrogen interacts with a recognition site in the enzyme. nih.gov

Table 3: NAPE-PLD Inhibitory Activity of Pyrrolidine Sulfonamide Derivatives

| Compound | Key Structural Feature | IC50 (µM) |

|---|---|---|

| 3 | Initial hit | - (58% inhibition at 75 µM) |

| 16 | 2-pyridyl derivative | ~120 |

| 17 | 3-pyridyl derivative | ~26 |

| 18 | 4-pyridyl derivative | ~34 |

| 19 | n-propyl chain replacement | Inactive |

| 20 | n-butyl chain replacement | Inactive |

Autotaxin Enzyme Inhibition

Derivatives of pyrrolidine have been synthesized and evaluated as inhibitors of autotaxin (ATX), a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive lipid mediator. researchgate.net ATX is a validated therapeutic target for various pathological conditions, including fibrosis, cancer, and inflammation. researchgate.netnih.gov

A novel class of optically active 2-pyrrolidinone (B116388) and pyrrolidine derivatives has shown interesting in vitro activity against ATX. researchgate.net Among these, boronic acid derivatives were found to be particularly potent inhibitors of ATX, with IC50 values in the nanomolar range. researchgate.net For example, compound 21 demonstrated an IC50 of 35 nM, and compound 3k had an IC50 of 50 nM. researchgate.net

Table 4: Autotaxin Inhibitory Activity of Pyrrolidine Derivatives

| Compound | Compound Type | IC50 (nM) |

|---|---|---|

| 16 | Hydroxamic acid | 700 |

| 40b | Carboxylic acid | 800 |

| 3k | Boronic acid | 50 |

| 3l | Boronic acid | 120 |

| 3m | Boronic acid | 180 |

| 21 | Boronic acid | 35 |

Butyrylcholinesterase (BChE) Inhibition

Pyrrolidine-containing compounds have been investigated as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov A series of new dispiro pyrrolidines were synthesized and assayed for their inhibitory activity against both acetylcholinesterase (AChE) and BChE. researchgate.net The results indicated a better inhibitory activity against BChE compared to AChE. researchgate.net

One of the synthesized compounds, 7b , emerged as a potent BChE inhibitor with an IC50 of 12.78 µM. researchgate.net Kinetic studies suggested that this compound acts as a mixed-mode inhibitor, capable of binding to both the active and allosteric sites of the enzyme. researchgate.net In silico docking studies further supported the potential of this compound, indicating better binding properties compared to a standard inhibitor. researchgate.net

Table 5: Butyrylcholinesterase Inhibitory Activity of Dispiro Pyrrolidine Derivatives

| Compound | Target Enzyme | IC50 (µM) | Mode of Inhibition |

|---|---|---|---|

| 7b | BChE | 12.78 ± 1.52 | Mixed-mode |

Receptor Modulation and Antagonism Studies

CXCR4 Chemokine Receptor Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein-coupled receptor involved in various physiological and pathological processes, including cancer metastasis and inflammatory diseases. nih.govnih.gov The development of small molecule antagonists for CXCR4 is an active area of research. nih.gov

While direct studies on pyrrolidine-3-sulfonamide hydrochloride as a CXCR4 antagonist are limited, the broader class of pyrrolidine derivatives has been explored. For instance, a series of pyrrolone derivatives have been identified as high-affinity intracellular ligands for CCR1 and CCR2, which are also chemokine receptors. acs.org This suggests the potential of the pyrrolidine scaffold in designing antagonists for related receptors like CXCR4. The design of dual antagonists for multiple chemokine receptors, such as CCR5/CXCR4, has also been undertaken, further highlighting the versatility of such scaffolds. acs.org

5-HT6 Receptor Antagonism

Derivatives of pyrrolidine-sulfonamide have been identified as significant ligands for the serotonin (B10506) 5-HT6 receptor, a target of considerable interest in the search for treatments for cognitive disorders such as Alzheimer's disease. nih.govmdpi.commdpi.com Research has shown that modifying the core structure of these compounds can lead to potent and selective 5-HT6 receptor antagonists. For instance, a series of N1-azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives were designed and evaluated, leading to the identification of compounds with high receptor affinity. nih.gov

One notable example, 4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline, emerged as a potent and selective 5-HT6 receptor antagonist. nih.gov In preclinical models, this compound demonstrated significant pro-cognitive and antidepressant-like properties. nih.gov Similarly, studies on 5-arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles have revealed that these molecules are high-affinity 5-HT6 receptor ligands. Interestingly, the stereochemistry of the pyrrolidine ring plays a crucial role in their activity; (R)-enantiomers have been found to act as potent agonists, while the corresponding (S)-enantiomers exhibit moderate antagonist activity. nih.gov

The therapeutic potential of 5-HT6 receptor antagonists is linked to their ability to modulate various neurotransmitter systems, including acetylcholine (B1216132) and glutamate, which are crucial for cognitive function. mdpi.com Blockade of these receptors has been shown to improve performance in a range of cognitive tasks in animal models. nih.gov While several 5-HT6 receptor antagonists have advanced to clinical trials for Alzheimer's disease, outcomes have been largely disappointing, though research continues to explore their potential for managing neuropsychiatric symptoms in dementia. mdpi.com

Preclinical Pharmacokinetic and Pharmacodynamic Considerations

Understanding the pharmacokinetic and pharmacodynamic properties of new drug candidates is essential for their preclinical development. This includes assessing how the drug is absorbed, distributed, metabolized, and excreted (ADME), as well as its interaction with its biological target in a living organism.

Assessment of In Vivo Target Occupancy via Ex Vivo Binding Studies

Ex vivo binding studies are a powerful technique used to assess the in vivo target occupancy of a drug candidate. This method provides a crucial link between the administered dose of a compound, its concentration in the target tissue (such as the brain), and the extent to which it binds to its intended biological target. sygnaturediscovery.com

The general principle of an ex vivo binding study involves administering the non-radiolabeled drug to an animal. At a specific time point after administration, the animal is euthanized, and the target tissue is rapidly dissected. The tissue is then prepared (e.g., homogenized or sliced) and incubated with a radioligand that is known to bind to the target of interest. The amount of radioligand binding in the tissue from the drug-treated animal is then compared to the binding in tissue from a vehicle-treated control animal. A reduction in radioligand binding in the drug-treated tissue indicates that the administered drug is occupying the target sites. sygnaturediscovery.com

This technique is particularly valuable for central nervous system (CNS) drug discovery, as it can confirm that a compound not only crosses the blood-brain barrier but also engages with its intended receptor or enzyme in the brain. researchgate.net By conducting these studies at various doses and time points, a dose-occupancy and time-course of occupancy relationship can be established. This information is critical for selecting appropriate doses for further in vivo efficacy studies and for predicting the therapeutic window of a drug candidate. sygnaturediscovery.com

While the methodology of ex vivo binding is well-established, specific studies detailing the in vivo target occupancy of this compound derivatives via this technique are not currently available in the public domain. Such studies would be a critical next step in the preclinical development of these compounds to confirm their engagement with their putative targets, such as PfNMT or specific neuronal receptors, in a living system.

Evaluation of Brain Penetration Capabilities

The ability of a drug to cross the blood-brain barrier (BBB) is a critical factor for compounds targeting the central nervous system (CNS). For derivatives of Pyrrolidine-3-sulfonamide, brain penetration is significantly influenced by the physicochemical properties of the sulfonamide group itself.

A key strategy to enhance brain penetration is "capping" the secondary sulfonamide, for instance, by replacing the hydrogen with a methyl group to create a tertiary sulfonamide. nih.gov This modification prevents ionization and reduces the local polarity, thereby improving CNS exposure. Research on a series of pyrazole (B372694) sulfonamide inhibitors demonstrated that this N-methylation dramatically improved the brain-to-blood concentration ratio. nih.gov For one parent compound, the ratio was less than 0.1, indicating poor penetration, whereas its N-methylated analog achieved a ratio of 3.7, showing excellent brain exposure. nih.gov

Another significant hurdle for CNS penetration is the activity of efflux transporters at the BBB, such as P-glycoprotein (P-gp). Some 3,4-disubstituted pyrrolidine sulfonamide derivatives have been identified as potential P-gp substrates. nih.gov For example, one such derivative, developed as a glycine transporter-1 (GlyT1) inhibitor, displayed a high efflux ratio of 8.7 in in-vitro assays, suggesting it is actively transported out of the brain, which would limit its efficacy for CNS targets. nih.gov Subsequent modifications aimed at balancing potency with a lower efflux ratio were pursued to optimize brain availability. nih.gov

Table 1: Impact of Sulfonamide "Capping" on Brain Penetration for a Model Compound Series

| Compound | Sulfonamide Type | Brain:Blood Ratio | Implication for CNS Penetration |

|---|---|---|---|

| Parent Compound (7) | Secondary | <0.1 | Poor |

| N-methyl Analog (24) | Tertiary ("Capped") | 3.7 | Enhanced |

Data derived from a study on pyrazole sulfonamide inhibitors, illustrating a principle applicable to related sulfonamide classes. nih.gov

Investigation of Drug-Drug Interaction Liabilities

The potential for drug-drug interactions (DDIs) is a critical aspect of preclinical safety assessment and is often linked to the inhibition or induction of cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs. mdpi.com For this compound derivatives, the primary concern revolves around their potential to act as inhibitors of key CYP isoforms.

Inhibition of CYP enzymes can be reversible or irreversible. nih.gov Irreversible inhibition, which can be time-dependent, occurs when a drug or its metabolite forms a covalent bond with the enzyme, leading to its inactivation. mdpi.com This is a particular concern as the enzymatic activity is only restored through the synthesis of new enzyme, potentially leading to prolonged and significant clinical DDIs. nih.gov

While specific data on this compound derivatives is not extensively available in the public domain, the general class of sulfonamides has been studied. The potential for a new chemical entity to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is routinely evaluated in preclinical in-vitro assays using human liver microsomes. researchgate.net These assays determine the half-maximal inhibitory concentration (IC50) for each isoform. A low IC50 value indicates a potent inhibitor and a higher risk of DDIs with co-administered drugs that are substrates for that enzyme. mdpi.com

Furthermore, the potential for time-dependent inhibition is assessed by pre-incubating the test compound with liver microsomes and NADPH before adding the probe substrate. mdpi.com A shift in the IC50 value after pre-incubation suggests that a metabolite may be responsible for the inhibition, raising the possibility of mechanism-based inactivation. mdpi.com Given that many drug candidates exhibit time-dependent inhibition of CYP3A4, a major drug-metabolizing enzyme, this is a crucial liability to investigate for any new sulfonamide-containing series. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design of Pyrrolidine 3 Sulfonamide Hydrochloride Analogues

General Principles of SAR in Pyrrolidine (B122466) Sulfonamides

The pyrrolidine ring, a five-membered saturated heterocycle, serves as a versatile scaffold in drug discovery. nih.gov Its non-planar, puckered nature, a phenomenon known as "pseudorotation," allows for a three-dimensional exploration of chemical space, which is often advantageous for molecular recognition by biological targets. nih.gov The inherent chirality and the presence of sp³-hybridized carbons contribute to the molecular complexity that is often correlated with successful clinical outcomes. nih.gov

Impact of Pyrrolidine Ring Modifications on Potency and Selectivity

Modifications to the pyrrolidine ring have profound effects on the biological activity of pyrrolidine-3-sulfonamide (B1439569) analogues. The position and nature of substituents on the ring can significantly influence the compound's interaction with its target, thereby affecting potency and selectivity.

For instance, in a series of 3,4-disubstituted pyrrolidine sulfonamides developed as glycine (B1666218) transporter-1 (GlyT1) inhibitors, the substituents on the pyrrolidine ring were found to be critical for activity. nih.gov SAR studies revealed that the introduction of specific groups at positions 3 and 4 could modulate the inhibitory potency. For example, fluorophenyl substituents at position 3 of the pyrrolidine ring demonstrated enhanced in vitro potency compared to an unsubstituted phenyl ring. nih.gov

Furthermore, the activity of these compounds was also influenced by substituents at other positions. For example, in a study of pyrrolidine-2,5-dione derivatives, the nature of the substituent at the 3-position of the pyrrolidine ring was a key determinant of anticonvulsant activity. nih.gov Non-aromatic substituents like sec-butyl at this position, in combination with a 3-trifluoromethylphenylpiperazine fragment, were shown to positively affect the anticonvulsant activity. nih.gov

These findings underscore the importance of the substitution pattern on the pyrrolidine ring in fine-tuning the pharmacological properties of its sulfonamide derivatives. The strategic placement of various functional groups can lead to optimized interactions with the target protein, resulting in improved potency and a more desirable selectivity profile.

Influence of Stereochemistry and Spatial Orientation on Biological Profile

The stereochemistry of the pyrrolidine ring and the spatial orientation of its substituents are crucial factors that dictate the biological profile of pyrrolidine-3-sulfonamide analogues. Since biological targets such as proteins are chiral, they often exhibit stereoselective binding with their ligands. nih.gov Consequently, different stereoisomers of a compound can have vastly different pharmacological activities. nih.gov

The introduction of chiral centers in the pyrrolidine scaffold is a deliberate strategy to generate selective ligands. nih.gov For instance, in the development of peroxisome proliferator-activated receptor (PPAR) agonists, the cis-configuration of substituents at positions 3 and 4 of the pyrrolidine ring was found to be preferred over the trans orientation for optimal dual PPARα/γ functional activities. nih.gov This highlights how the relative spatial arrangement of substituents can significantly impact the biological response.

Role of sp³-Hybridization and Chiral Centers in Defining Molecular Complexity

The three-dimensional architecture of a drug molecule is a key determinant of its interaction with biological targets. The incorporation of sp³-hybridized atoms and chiral centers, characteristic features of the pyrrolidine scaffold, significantly contributes to the molecular complexity and globular shape of a compound. nih.gov This increased three-dimensionality offers more opportunities to enhance "druggability" by optimizing parameters such as solubility and lipophilicity. nih.gov

The presence of sp³-hybridized carbons in the pyrrolidine ring allows for a greater exploration of three-dimensional space compared to flat, aromatic systems. nih.gov This structural feature is considered essential for improving the clinical success of new bioactive molecules. nih.gov The non-planar nature of the pyrrolidine ring, arising from its sp³-hybridized carbons, allows for a variety of conformations, which can be fine-tuned by the strategic placement of substituents. nih.gov

Chiral centers, which are inherent to many substituted pyrrolidines, further increase molecular complexity. Since proteins are enantioselective, the presence and absolute configuration of chiral centers can lead to highly specific interactions with the target, resulting in improved potency and selectivity. nih.gov The ability to generate multiple stereoisomers from a single scaffold provides a powerful tool for medicinal chemists to optimize the pharmacological properties of a drug candidate. nih.gov

Positional and Substituent Effects on Biological Activity